2-[(4-Chlorophenyl)methylthio]-5-oxo-6,7,8-trihydroquinoline-3-carbonitrile
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Description
2-[(4-Chlorophenyl)methylthio]-5-oxo-6,7,8-trihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C17H13ClN2OS and its molecular weight is 328.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound is currently unknown . Similar compounds have been found to interact withprothrombin , a protein involved in blood coagulation .
Mode of Action
This could potentially alter cellular processes, although the specific changes would depend on the nature of the target protein .
Biochemical Pathways
If the compound does indeed target prothrombin, it could potentially affect thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . If the compound does indeed target prothrombin, it could potentially affect blood coagulation, leading to changes in clotting time .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-4-11(5-7-13)10-22-17-12(9-19)8-14-15(20-17)2-1-3-16(14)21/h4-8H,1-3,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWJWLXNHDPOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C#N)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.